Molecular Weight and Structural Complexity: 81155-58-0 vs. 2-(Aminomethyl)phenol and 3-(Aminomethyl)phenol
The molecular weight of 81155-58-0 (242.32 g/mol) is approximately 97% higher than that of the simpler mono-aminomethyl phenols 2-(aminomethyl)phenol (123.15 g/mol) and 3-(aminomethyl)phenol (123.15 g/mol), reflecting the presence of two aromatic rings connected by a secondary amine bridge [1]. This significantly larger scaffold accommodates two distinct metal-binding amine pockets, which the simpler analogs cannot provide. The structural complexity parameter (Cactvs) for 81155-58-0 is 235 vs. 85 for both mono-aminomethyl phenol comparators, quantitatively confirming its higher molecular intricacy .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 242.32 g/mol (C15H18N2O) |
| Comparator Or Baseline | 2-(Aminomethyl)phenol: 123.15 g/mol; 3-(Aminomethyl)phenol: 123.15 g/mol |
| Quantified Difference | ~97% higher molecular weight; Complexity score: 235 vs. 85 |
| Conditions | Computed molecular descriptors (PubChem and chem960.com databases) |
Why This Matters
The higher molecular weight directly corresponds to a larger coordination scaffold with two differentiated amine binding sites, enabling dinucleating ligand applications that are structurally impossible with simpler mono-aminomethyl phenols.
- [1] PubChem. 2-(Aminomethyl)phenol (CID 70267) and 3-(Aminomethyl)phenol (CID 735894) – Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
